molecular formula C12H14ClNO3 B7628107 Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate

Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate

Cat. No.: B7628107
M. Wt: 255.70 g/mol
InChI Key: VPBKOAKCRSSLQF-UHFFFAOYSA-N
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Description

Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate is an organic compound with the molecular formula C11H12ClNO3 It is a derivative of benzoic acid and contains a chloroacetyl group, a methylamino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate typically involves the following steps:

    Starting Material: The synthesis begins with methyl 4-aminomethylbenzoate.

    Chloroacetylation: The amino group of methyl 4-aminomethylbenzoate is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction introduces the chloroacetyl group.

    Methylation: The resulting intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: The corresponding amine, Methyl 4-[[(2-aminoacetyl)-methylamino]methyl]benzoate.

    Hydrolysis: 4-[[(2-chloroacetyl)-methylamino]methyl]benzoic acid.

Scientific Research Applications

Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminomethylbenzoate: The starting material for the synthesis of Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate.

    Methyl 4-[[(2-bromoacetyl)-methylamino]methyl]benzoate: A similar compound with a bromoacetyl group instead of a chloroacetyl group.

    Methyl 4-[[(2-acetyl)-methylamino]methyl]benzoate: A compound with an acetyl group instead of a chloroacetyl group.

Uniqueness

This compound is unique due to the presence of the chloroacetyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-14(11(15)7-13)8-9-3-5-10(6-4-9)12(16)17-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBKOAKCRSSLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)OC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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